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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of CH6953755 with other notable
YES1 kinase inhibitors, including dasatinib, bosutinib, and the novel agent NXP900 (also
known as eCF506). The information is intended to support researchers and drug development
professionals in evaluating the therapeutic potential of these agents in YES1-driven
malignancies.

Introduction to YES1 Inhibition

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a
compelling therapeutic target in oncology.[1] Amplification and overexpression of the YES1
gene are implicated in the pathogenesis of various solid tumors, including esophageal, lung,
head and neck, and bladder cancers, and have been linked to resistance to targeted therapies.
[2][3] YESL1 plays a crucial role in regulating key cellular processes such as proliferation,
survival, and invasion, often through its downstream effector, Yes-associated protein 1 (YAP1).
[2][4] The development of potent and selective YESL1 inhibitors is therefore a promising strategy
for the treatment of these cancers.

Overview of Investigated YES1 Inhibitors

This guide focuses on a comparative analysis of the following YES1 inhibitors:

e CH6953755: A potent and selective, orally active YES1 kinase inhibitor.[5][6]
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» Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, including

YESL.[7][8]

o Bosutinib: A dual SRC/ABL kinase inhibitor.[9]

e NXP900 (eCF506): A novel, potent, and selective YES1/SRC kinase inhibitor with a unique
"type 1.5" binding mechanism that locks the kinase in an inactive conformation.[10][11]

Quantitative Data Summary

The following tables summarize the available preclinical data for CH6953755 and its

comparators. It is important to note that the data are compiled from various studies and may

not be directly comparable due to differences in experimental conditions.

ble 1- In Vi : hibi -

Target Kinase

Inhibitor

IC50 (nM)

Selectivity Profile

CH6953755

YES1

1.8[6][12]

Selective for YES1.
[13]

Dasatinib

YES1

<1[14]

Broad-spectrum
inhibitor of SRC family
kinases, BCR-ABL, c-
KIT, and PDGFR.[8]
[15]

Bosutinib

YES1

Not explicitly stated in

search results

Dual SRC/ABL
inhibitor; does not
inhibit c-KIT or
PDGFR.[9][16]

NXP900 (eCF506)

YES1

0.47[10]

Highly selective for
YES1/SRC; over 950-
fold more selective for
SRC than ABL.[10]

Table 2: In Vitro Anti-proliferative Activity in YES1-

Amplified Cancer Cell Lines
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L Cell Line .
Inhibitor Assay Endpoint Result
(Cancer Type)
Effective
inhibition of cell
KYSE70 ] ) ]
CH6953755 Cell Proliferation IC50 growth in YES1-
(Esophageal) o
amplified lines.[6]
[12]
KYSE70, RERF- Suppresses

LC-Al

TEAD Luciferase

Inhibition of

TEAD luciferase

(Esophageal, Reporter YAP1 activity reporter activity.
Lung) [12]
Significantly
_ inhibited
- High-YES1 N o
Dasatinib ] Cell Proliferation ~ GI50 proliferation in
NSCLC cell lines ]
High-YES1 cell
lines.[4]
KYSE70, OE21,
KYSE410, o Strongly inhibited
NXP900 Colony Inhibition of cell ) )
KYSE30, OE19, ) ) ] cell proliferation.
(eCF506) Formation proliferation
TE5, TE14 [1]
(Esophageal)

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
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Xenograft Model

Inhibitor . Dosing Efficacy
(Cell Line)
Selective antitumor
YES1-amplified ) activity with
60 mg/kg, oral, daily )
CH6953755 esophageal and suppression of
for 10 days[12]
SCLC models phospho-Tyr426
YES1.[12][17]
High sensitivity to
o High-YES1 NSCLC Not specified in dasatinib in models
Dasatinib

PDX models

search results

with YES1 gene

amplification.[2]

NXP900 (eCF506)

KYSE70 (Esophageal)

40 mg/kg, oral, daily
for 28 days[1]

Significant tumor
regression (71%
decrease in tumor

volume).[1]

Signaling Pathways and Experimental Workflows
YES1-YAP1 Signaling Pathway

The diagram below illustrates the role of YES1 in the activation of the YAP1 signaling pathway,

a key driver of cell proliferation in YES1-amplified cancers. Inhibition of YES1 by compounds
like CH6953755 disrupts this pathway.
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YES1-YAPL1 signaling pathway and inhibition by CH6953755.
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General Experimental Workflow for Preclinical
Evaluation of YES1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of novel YES1
inhibitors.
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In Vitro Studies
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Preclinical evaluation workflow for YES1 inhibitors.
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Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of
preclinical data. Below are generalized methodologies for key experiments cited in the
evaluation of YES1 inhibitors.

In Vitro Kinase Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound
against a panel of purified kinases.

» Methodology:

o Reagents: Purified recombinant human kinases (e.g., YES1, SRC, ABL), a kinase-specific
peptide substrate, ATP, and the test inhibitor at various concentrations.

o Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-
incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

o Detection: The extent of substrate phosphorylation is measured, typically using a
radiometric, fluorescence-based, or luminescence-based method.

o Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor
concentration to calculate the IC50 value.

Cell Proliferation Assay

» Objective: To assess the effect of YESL1 inhibitors on the growth of cancer cell lines,
particularly those with YES1 gene amplification.

e Methodology:

o Cell Culture:YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control
lines are cultured in appropriate media.

o Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor
concentrations for a specified duration (e.g., 4 days).[12]
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o Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or
luminescence-based (e.g., CellTiter-Glo) assay.

o Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated
from the dose-response curves.

Western Blot Analysis for Phospho-YES1

» Objective: To determine the effect of inhibitors on the autophosphorylation of YES1 at
Tyrd26, a marker of its activation.

o Methodology:

o Cell Treatment:YES1-amplified cells (e.g., KYSE70) are treated with the inhibitor for a
short duration (e.g., 2 hours).[12]

o Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase
inhibitors to preserve protein phosphorylation.

o SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to
a PVDF membrane.

o Immunoblotting: The membrane is probed with a primary antibody specific for phospho-
YES1 (Tyr426) and a corresponding secondary antibody. A total YES1 antibody is used as
a loading control.

o Detection: The signal is visualized using a chemiluminescence-based detection system.

Colony Formation Assay

e Objective: To evaluate the long-term effect of YES1 inhibitors on the clonogenic survival of
cancer cells.

» Methodology:
o Cell Seeding: A low density of single cells is seeded in 6-well or 24-well plates.[1]

o Treatment: Cells are treated with the inhibitor for an extended period (e.g., 14 days).[1]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.medchemexpress.com/ch6953755.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Bosutinib_Kinome_Scan_and_Off_target_Analysis.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Bosutinib_Kinome_Scan_and_Off_target_Analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Colony Staining: After the incubation period, the colonies are fixed and stained with crystal
violet.

o Quantification: The number of colonies (typically defined as a cluster of =50 cells) is
counted.

In Vivo Tumor Xenograft Studies

o Objective: To evaluate the antitumor efficacy of YESL1 inhibitors in a living organism.
o Methodology:

o Cell Implantation:YES1-amplified human cancer cells (e.g., KYSE70) are subcutaneously
injected into immunodeficient mice.[1]

o Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized
into vehicle control and treatment groups. The inhibitor is administered orally at a specified
dose and schedule.

o Efficacy Assessment: Tumor volume and body weight are measured regularly.

o Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker
analysis (e.g., Western blot for phospho-YES1) to confirm target engagement.

Conclusion

The preclinical data presented in this guide highlight the potential of targeting YES1 in cancers
with YES1 gene amplification. CH6953755 and NXP900 have emerged as highly potent and
selective YES1 inhibitors with promising antitumor activity in preclinical models. In particular,
NXP900's unique "type 1.5" inhibitory mechanism, which locks SRC/YESL1 in an inactive
conformation, may offer advantages over traditional ATP-competitive inhibitors. In contrast,
dasatinib and bosutinib, while effective against YES1, have a broader kinase inhibition profile,
which may contribute to off-target effects. Further preclinical and clinical investigations are
warranted to fully elucidate the therapeutic potential of these novel YES1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Preclinical Comparative Guide to CH6953755 and
Other Novel YES1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824790#ch6953755-versus-other-novel-yes1-
inhibitors-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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